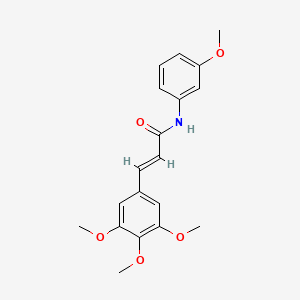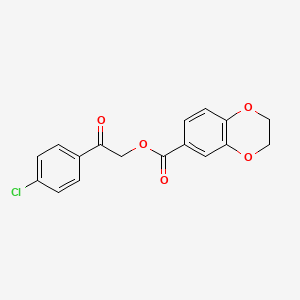![molecular formula C15H15N3O3 B5731892 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide, also known as MPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAB belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide induces DNA damage and cell death in cancer cells, leading to its anti-tumor activity. In addition, 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has several advantages for laboratory experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, its potential limitations include its relatively high cost and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide, including its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. In addition, further studies are needed to determine its safety and efficacy in humans, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods for 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide may lead to improved yields and reduced costs, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide involves the reaction of 4-methoxybenzoyl chloride with 3-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to obtain 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide in high yields.
Applications De Recherche Scientifique
4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-9-16-13(10)17-15(20)18-14(19)11-5-7-12(21-2)8-6-11/h3-9H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAAWZWKLSPGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7354860 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)




![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)


![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)



![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
